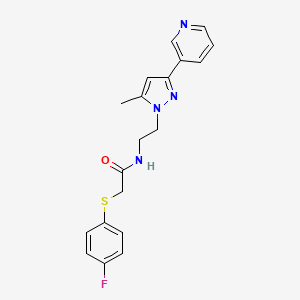
4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. This particular derivative incorporates a 2-oxoindolin-5-yl group, which is a moiety found in various pharmacologically active compounds. The presence of the methyl group at the para position of the benzenesulfonamide ring may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the formation of an amide bond between a sulfonamide group and an aromatic or heteroaromatic amine. In the case of "this compound," the synthesis would likely involve the condensation of a suitable 2-oxoindolin-5-yl amine with 4-methylbenzenesulfonyl chloride. While the provided papers do not describe the synthesis of this exact compound, they do detail the synthesis of similar sulfonamide derivatives, which typically require activation of the sulfonamide group and subsequent nucleophilic attack by the amine .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques, such as IR, UV-Vis, NMR, and X-ray crystallography. The Schiff base compound described in paper was characterized by IR, UV-Vis, and single-crystal X-ray diffraction, and similar methods would likely be used to analyze the structure of "this compound." The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which provides insight into the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on the substituents attached to the aromatic ring. The presence of the 2-oxoindolin-5-yl group may allow for reactions typical of indoles, such as electrophilic substitutions or nucleophilic additions. The sulfonamide group itself is relatively inert but can be transformed under certain conditions, such as by hydrolysis to the corresponding sulfonamide acid or by reaction with nitrous acid to form a diazonium salt .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The lipophilicity, solubility, melting point, and other physicochemical parameters are crucial for determining the compound's suitability for drug development. QSAR studies, as mentioned in paper , can provide insights into the relationship between the compound's structure and its biological activity. Theoretical calculations, such as those described in paper , can predict how the compound's energy and properties change in different solvent media, which is important for understanding its behavior in biological systems .
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
A study synthesized derivatives of benzenesulfonamide, including compounds structurally related to 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide. These compounds were evaluated for their in vitro antimicrobial and anticancer activities. The results suggested that some derivatives were effective against specific microbial strains and exhibited significant anticancer potential (Kumar et al., 2014).
Carbonic Anhydrase Inhibitory and Anticancer Activity
A related study focused on novel benzenesulfonamides and their role as inhibitors of carbonic anhydrase, a metalloenzyme. These compounds, including variants of this compound, showed significant inhibitory effects on certain carbonic anhydrase isoforms, with potential implications for anticancer therapies (Eldehna et al., 2017).
Anticancer Activity and ADMET Studies
Another research synthesized benzenesulfonamide derivatives and evaluated their anticancer activity. These compounds, related to this compound, demonstrated marked anticancer activity in specific cancer cell lines. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were conducted to assess the pharmacokinetic properties of these compounds (Karakuş et al., 2018).
Applications in Photodynamic Therapy
A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures similar to this compound. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Anti-HIV Activity
Research on isatine-sulphonamide derivatives, structurally related to this compound, demonstrated potential anti-HIV activity. These compounds were tested for their efficacy against HIV-1 in specific cell lines, suggesting their utility in anti-HIV therapies (Selvam et al., 2008).
Mechanism of Action
Target of Action
The compound, 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors . They have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . In particular, some oxindole derivatives have shown promising inhibitory effects on carbonic anhydrase (CA) isoforms and protein kinases .
Mode of Action
The compound interacts with its targets, such as carbonic anhydrase and protein kinases, to exert its biological effects . The exact mode of interaction may vary depending on the specific target. For example, it may inhibit the activity of an enzyme, modulate a receptor’s function, or interfere with a cellular process.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt pH regulation and other processes in which bicarbonate ions play a role . Similarly, inhibition of protein kinases can affect signal transduction pathways, leading to changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
The optimization and hybridization strategies used in the design of new compounds aim to produce agents that overcome many side effects and pharmacokinetics problems associated with the use of classical ones .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For example, some oxindole derivatives have shown notable cytotoxicity toward human cancer cell lines . They can induce changes in the cell cycle and apoptosis, leading to growth inhibition and cell death .
Future Directions
properties
IUPAC Name |
4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-12-4-7-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUXSCTYMQLEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

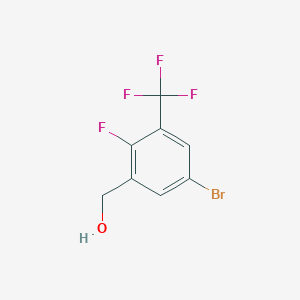
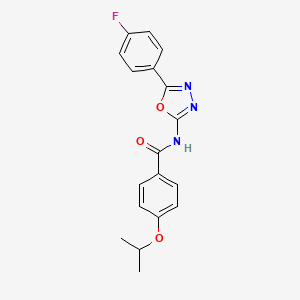
![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)
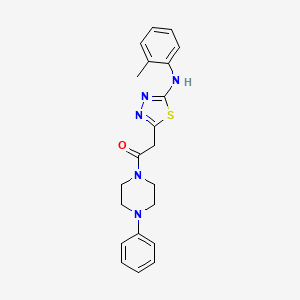
![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)
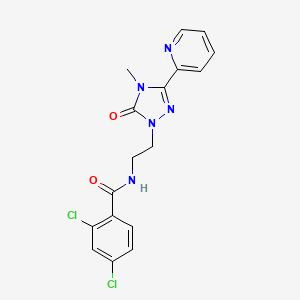
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)
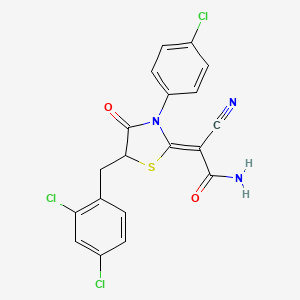
![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)
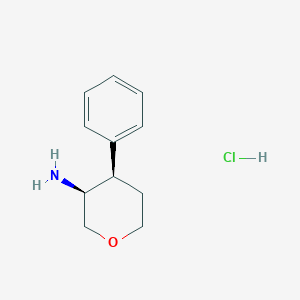
![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)
